6-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine
Overview
Description
6-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine is a chemical compound with the CAS Number: 462067-00-1 . Its molecular weight is 198.23 . The IUPAC name for this compound is 6-methyl-1H-pyrazolo[3,4-b]quinolin-3-amine .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]quinolines, which includes this compound, has been a subject of research for over 100 years . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C11H10N4/c1-6-2-3-9-7(4-6)5-8-10(12)14-15-11(8)13-9/h2-5H,1H3,(H3,12,13,14,15) .Physical and Chemical Properties Analysis
The melting point of this compound is between 279-281 degrees Celsius .Scientific Research Applications
Reaction Mechanisms and Synthesis Approaches
Research has focused on developing efficient and environmentally friendly methods for synthesizing 1H-pyrazolo[3,4-b]quinoline derivatives, including 6-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine. Techniques such as the Friedländer synthesis, ring-opening versus annulations, and regioselective synthesis in water have been utilized, highlighting green chemistry approaches in the synthesis of novel quinoline scaffolds. These methodologies emphasize short reaction times, excellent yields, practical simplicity, and high regioselectivity without the need for extraction and chromatographic purification steps (Poomathi et al., 2015).
Catalyst-Free Syntheses
Innovations in synthesis methods have also been reported, such as the catalyst-free syntheses of pyrazolo[3,4-b]quinolin-5-one derivatives. These methods offer mild reaction conditions, good to high yields, and the simple isolation of products, contributing to the diverse structural possibilities and potential biological and pharmacological activities of these compounds (Ezzati et al., 2017).
Biological and Pharmacological Applications
Antimalarial Potential
Some derivatives have been synthesized and evaluated for their antimalarial potential against Plasmodium falciparum, demonstrating considerable activity. This underscores the potential of this compound derivatives in developing new antimalarial agents (Saini et al., 2016).
Anticancer Activity
The derivatives of this compound have been explored for their anticancer activities, with some compounds showing potent cytotoxic effects against various cancer cell lines. These findings indicate the therapeutic potential of these compounds in cancer treatment (Deady et al., 2003).
Corrosion Inhibition
The compounds have been investigated for their application as corrosion inhibitors, demonstrating significant efficiency in protecting mild steel in acidic environments. This highlights the potential industrial applications of these derivatives beyond their biological activities (Khattabi et al., 2019).
Comprehensive Review
Over a Century of Research
A comprehensive review covering over 100 years of research on 1H-pyrazolo[3,4-b]quinolines has been conducted, summarizing the synthesis methods, photophysical properties, and biological activities. This review underscores the enduring interest and potential of these compounds in various scientific fields, from fluorescent sensors to biologically active molecules (Danel et al., 2022).
Mechanism of Action
Properties
IUPAC Name |
6-methyl-2H-pyrazolo[3,4-b]quinolin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-6-2-3-9-7(4-6)5-8-10(12)14-15-11(8)13-9/h2-5H,1H3,(H3,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOSJFGLKQAHTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(NN=C3N=C2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501263931 | |
Record name | 6-Methyl-1H-pyrazolo[3,4-b]quinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501263931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
462067-00-1 | |
Record name | 6-Methyl-1H-pyrazolo[3,4-b]quinolin-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=462067-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-1H-pyrazolo[3,4-b]quinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501263931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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